Cas no 2228666-58-6 (tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate)

tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate structure
2228666-58-6 structure
商品名:tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate
CAS番号:2228666-58-6
MF:C17H21NO4
メガワット:303.35294508934
CID:5899474
PubChem ID:165621148

tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate
    • tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
    • 2228666-58-6
    • EN300-1889904
    • インチ: 1S/C17H21NO4/c1-11-12-8-6-7-9-14(12)21-15(11)13(10-19)18(5)16(20)22-17(2,3)4/h6-10,13H,1-5H3
    • InChIKey: ZKPHDZQBGAKKMX-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2C(C)=C1C(C=O)N(C)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 303.14705815g/mol
  • どういたいしつりょう: 303.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 59.8Ų

tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1889904-2.5g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
2.5g
$3417.0 2023-09-18
Enamine
EN300-1889904-10.0g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
10g
$7497.0 2023-06-03
Enamine
EN300-1889904-5.0g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
5g
$5056.0 2023-06-03
Enamine
EN300-1889904-0.5g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
0.5g
$1673.0 2023-09-18
Enamine
EN300-1889904-0.05g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
0.05g
$1464.0 2023-09-18
Enamine
EN300-1889904-0.25g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
0.25g
$1604.0 2023-09-18
Enamine
EN300-1889904-5g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
5g
$5056.0 2023-09-18
Enamine
EN300-1889904-1g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
1g
$1742.0 2023-09-18
Enamine
EN300-1889904-10g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
10g
$7497.0 2023-09-18
Enamine
EN300-1889904-0.1g
tert-butyl N-methyl-N-[1-(3-methyl-1-benzofuran-2-yl)-2-oxoethyl]carbamate
2228666-58-6
0.1g
$1533.0 2023-09-18

tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate 関連文献

tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamateに関する追加情報

Introduction to Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate (CAS No. 2228666-58-6)

Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate, identified by its CAS number 2228666-58-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of bioactive molecules.

The structural framework of Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group provides steric hindrance, which can be strategically employed to modulate the pharmacokinetic behavior of associated molecules. Additionally, the N-methyl and N-(3-methyl-1-benzofuran-2-yl) substituents introduce aromatic and heterocyclic elements, enhancing the compound's potential for interactions with biological targets. The 2-oxoethylcarbamate moiety further enriches its synthetic utility, making it a valuable building block in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and optimizing carbamate-based scaffolds for their pharmacological potential. The benzofuran core, as seen in this compound, is particularly noteworthy due to its prevalence in natural products and its demonstrated efficacy in various biological assays. For instance, derivatives of benzofuran have been explored for their anti-inflammatory, analgesic, and anticancer properties. The incorporation of a 3-methyl substituent in the benzofuran ring may influence electronic distribution and binding affinity, making it a critical aspect to investigate during drug design.

The tert-butyl carbamate group is another significant feature that warrants detailed examination. Carbamates are known to exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability. The tert-butyl version enhances these properties by providing additional bulk, which can improve oral bioavailability while minimizing off-target effects. This makes Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate an attractive candidate for further derivatization and exploration in drug development pipelines.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like this one. Virtual screening techniques, combined with molecular docking studies, have been instrumental in identifying promising hits for further experimental validation. The structural features of Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate align well with known pharmacophores found in active pharmaceutical ingredients (APIs), suggesting its potential utility in addressing unmet medical needs.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the carbamate linkage and the introduction of the benzofuran moiety. Advances in synthetic methodologies have allowed for more streamlined and scalable production processes, which are essential for transitioning from laboratory-scale research to industrial manufacturing.

In the context of medicinal chemistry, the development of novel carbamate-based drugs has been accelerated by innovative synthetic strategies. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic structures. These techniques have been applied to modify the benzofuran core and other functional groups within Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate, leading to a diverse library of derivatives with enhanced biological activity.

The pharmacological evaluation of this compound has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated that derivatives bearing similar structural motifs exhibit promising activity against various disease targets. These findings underscore the importance of exploring structurally related compounds as they may offer improved efficacy or reduced toxicity compared to existing treatments.

From a regulatory perspective, compounds like Tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yll)-2 oxo ethyl carbamate must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) compliance is essential throughout the synthesis and purification processes to meet regulatory standards. Collaborative efforts between academic researchers and pharmaceutical companies are crucial for advancing such compounds through preclinical development and into human testing.

The future direction of research on this compound will likely involve expanding its chemical space through structural modifications and exploring new biological targets. Techniques such as high-throughput screening (HTS) will continue to play a pivotal role in identifying novel derivatives with enhanced pharmacological profiles. Additionally, integrating machine learning models into drug discovery workflows could accelerate the process by predicting promising candidates based on structural features alone.

In conclusion,Tert-butyl N-methyl-N - 1 -(3 - methyl - 1 - benzofuran - 2 - yl) - 2 oxo ethyl carbamate (CAS No . 2228666 - 58 - 6) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents . Its unique combination o f functional groups , coupled with recent advances i n synthetic chemistry an d computational methods , positions it as a valuable scaffold f or future drug discovery efforts . As research continues t o uncover new applications f or this class o f compounds , it is likely t hat we will see further refinements i n its synthesis an d application i n medicine .

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